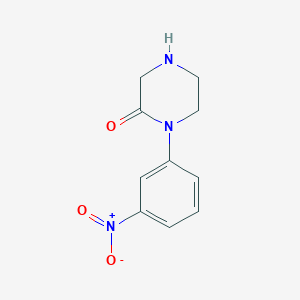

1-(3-Nitrophenyl)piperazin-2-one

Descripción general

Descripción

1-(3-Nitrophenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

The synthesis of 1-(3-Nitrophenyl)piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

Análisis De Reacciones Químicas

1-(3-Nitrophenyl)piperazin-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and related derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(3-Nitrophenyl)piperazin-2-one is primarily recognized for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Recent studies have demonstrated that derivatives of this compound exhibit significant trypanocidal activity, which is crucial given the limitations of existing treatments like benznidazole and nifurtimox .

Antichagasic Activity

- Mechanism of Action : The compound acts as a prodrug that requires activation by specific enzymes present in trypanosomes. This selective activation enhances its potential as an effective treatment option .

- Selectivity : The selectivity index (toxicity to host cells/toxicity to T. cruzi amastigotes) for several derivatives was reported to be high, indicating lower toxicity to human cells compared to the target parasites .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves established methods that yield compounds with varying biological activities. The structure-activity relationship studies have highlighted the importance of substituent groups on the piperazine ring in modulating biological activity.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at para or meta positions on the phenyl ring showed enhanced activity against T. cruzi compared to their unsubstituted analogs .

- Lipophilicity : A correlation between lipophilicity (measured by clogP values) and antichagasic activity was observed, suggesting that optimal lipophilicity contributes to better bioactivity .

Broader Pharmacological Activities

Beyond antiparasitic properties, this compound derivatives have been investigated for other pharmacological effects:

Neuropharmacological Effects

- Piperazine derivatives are known to influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants due to their interaction with serotonin receptors .

Antimicrobial Properties

- Some studies have reported antibacterial and antifungal activities associated with piperazine derivatives, including those similar to this compound, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 1-(3-Nitrophenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1-(3-Nitrophenyl)piperazin-2-one can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)piperazin-2-one: Similar in structure but with the nitro group in a different position, leading to different reactivity and biological activity.

1-(3-Nitrophenyl)piperazine: Lacks the carbonyl group, which can significantly alter its chemical properties and applications.

1-(3-Nitrophenyl)pyrrolidin-2-one: Contains a pyrrolidine ring instead of a piperazine ring, resulting in different chemical and biological properties.

Actividad Biológica

1-(3-Nitrophenyl)piperazin-2-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₂N₄O₂. It features a piperazine ring substituted with a nitrophenyl group at the 3-position and a carbonyl group at the 2-position. The unique structural components contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Cyclization of 1,2-diamine derivatives with sulfonium salts.

- Ugi reaction for generating piperazine derivatives.

- One-pot reactions that combine multiple steps for efficiency.

These methods yield high purity and significant quantities of the compound, facilitating further biological evaluations .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . Its derivatives have been shown to inhibit the proliferation of cancer cells. A study demonstrated that compounds with similar structures displayed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | Not specified |

| 4-nitroimidazole-piperazine hybrid | MCF-7 | 2.00 ± 0.03 |

| Doxorubicin | MCF-7 | 0.64 |

The mechanism underlying the antitumor activity of this compound involves interactions with various biological targets:

- Carbonic Anhydrase Inhibition : Compounds similar to this compound have been evaluated for their inhibitory effects on carbonic anhydrases, which are implicated in tumor growth and metastasis .

Other Biological Activities

Beyond antitumor effects, piperazine derivatives are known for their roles as:

- Antidepressants

- Antipsychotics

- Anxiolytics

This suggests that this compound may also exhibit similar pharmacological properties, warranting further investigation into its neuropharmacological effects .

Case Studies

Several studies have focused on the biological evaluation of piperazine derivatives:

- LQFM018 Study : This study investigated a piperazine-containing compound's ability to induce necroptosis in K562 leukemic cells. The compound showed promising antileukemic activity and highlighted the potential of piperazine scaffolds in cancer therapy .

- Hybrid Compound Evaluations : Research on hybrid motifs combining piperazine with other pharmacophores demonstrated enhanced anti-proliferative activities against cancer cell lines, suggesting that structural modifications can significantly influence biological efficacy .

Propiedades

IUPAC Name |

1-(3-nitrophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10-7-11-4-5-12(10)8-2-1-3-9(6-8)13(15)16/h1-3,6,11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWUZSXMPSDONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453889 | |

| Record name | 1-(3-nitrophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-84-6 | |

| Record name | 1-(3-nitrophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.